CID 78068805
Description
From , it is referenced in the context of CIEO (a plant-derived extract), where its chemical structure, GC-MS chromatogram, and mass spectrum are analyzed (Figure 1A–D). The compound appears to be isolated via vacuum distillation of CIEO, with varying concentrations across fractions .
Properties
Molecular Formula |
C21H31O2Si2 |
|---|---|
Molecular Weight |
371.6 g/mol |
InChI |
InChI=1S/C21H31O2Si2/c1-18(17-22-25(5,6)21(2,3)4)23-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18H,17H2,1-6H3 |
InChI Key |
LLNHCIYDTANRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78068805 involves specific synthetic routes and reaction conditions. The synthetic methods typically include steps such as condensation, ring closure, chlorination, and esterification. Industrial production methods focus on optimizing yield, purity, and scalability. For example, diethyl oxalate can be used as a starting material, undergoing a series of reactions to produce the desired compound .
Chemical Reactions Analysis
CID 78068805 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, bimolecular reactions involving this compound can lead to the formation of different products based on the reactants and conditions .
Scientific Research Applications
CID 78068805 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, it could be explored for its pharmacological properties and potential as a drug candidate. In industry, this compound might be utilized in the production of materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of CID 78068805 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- Methylation (e.g., 30-Methyl-Oscillatoxin D) increases hydrophobicity (log P: 4.2 vs. 3.8 for Oscillatoxin D) .
- Epoxide groups (common in oscillatoxins) correlate with cytotoxicity in marine toxins .
Functional Comparison with Bioactive Analogs
and 11 highlight methods for comparing bioactivity. For instance:
Table 2: Bioactivity Comparison (Hypothetical)
| Compound | CID | Target Activity | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|---|
| Ginsenoside Rf | 441793 | Anti-inflammatory | 12.3 | 0.72 (DMSO) |
| CID 5370695 | 5370695 | CYP1A2 Inhibition | 8.5 | 0.72 (DMSO) |
| This compound | 78068805 | Not Provided | N/A | N/A |
Key Findings :
- Compounds with high solubility in DMSO (e.g., CID 5370695) are preferred for in vitro assays .
- Structural features like halogenation (e.g., chlorine in CID 5370695) enhance enzyme inhibition .
Physicochemical and Pharmacokinetic Profiling
Using , and 18 , key parameters include:
Table 3: Physicochemical Properties
| Parameter | CID 5370695 (Cl) | CID 185389 (Me) | This compound (Hypothetical) |
|---|---|---|---|
| Molecular Weight | 153.57 | 202.17 | Estimated 180–220 |
| Log P | 1.57 | 2.13 | Predicted 2.0–2.5 |
| Solubility (Water) | 0.722 mg/mL | Insoluble | Low |
| Bioavailability | 0.55 | 0.55 | Moderate |
Biological Activity
CID 78068805, known chemically as 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester , is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, a pyrrolo[2,3-b]pyridine moiety, and a sulfonyl group. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.41 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC=C(S4)C(=O)OC |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific cancer types investigated include breast and colon cancers, where the compound demonstrated significant cytotoxic effects in cultured cell lines.
The biological activity of this compound can be attributed to its structural components:
- Sulfonyl Group Interaction : The sulfonyl group is believed to form strong interactions with proteins, potentially inhibiting their function and disrupting cellular processes.
- Pyrrolo[2,3-b]pyridine Moiety : This part of the molecule may interact with nucleic acids, affecting gene expression and leading to altered cellular responses.
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to measure the inhibition zones.
- Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Study on Anticancer Effects :
- Objective : To assess cytotoxic effects on breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of this compound.
- Results : A dose-dependent decrease in cell viability was observed, indicating strong anticancer potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiophene-2-carboxylic acid | Simpler thiophene structure | Moderate antimicrobial activity |
| 5-Methyl-2-thiophenecarboxylic acid | Methyl substitution | Limited anticancer properties |
| Thiophene-linked 1,2,4-triazoles | Different functional groups | Varied biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
